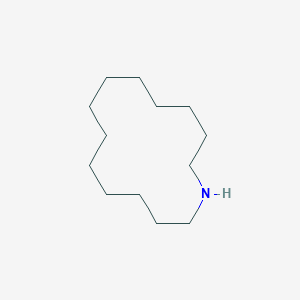
Azacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azacyclotetradecane, also known as 1,4,8,11-tetrathis compound, is a macrocyclic compound with a 14-membered ring containing four nitrogen atoms. This compound is part of the azamacrocycle family, which is known for its ability to form stable complexes with various metal ions. This compound is particularly notable for its applications in coordination chemistry, where it serves as a ligand for metal ions, and in various industrial and scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azacyclotetradecane can be synthesized through several methods. One common approach involves the cyclization of linear tetraamines. For example, the reaction of 1,2-diaminoethane with formaldehyde and a suitable reducing agent can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale cyclization reactions. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve high yields and purity. Industrial production may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer nitrogen atoms.
Substitution: Substituted this compound with various functional groups attached.
Aplicaciones Científicas De Investigación
Azacyclotetradecane has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Industry: Utilized in catalysis for redox reactions and in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of azacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in coordination chemistry and catalysis. The molecular targets include metal ions, and the pathways involved are related to the formation and stabilization of metal-ligand complexes .
Comparación Con Compuestos Similares
Azacyclotetradecane can be compared with other similar compounds such as:
1,4,8,11-tetraazacyclopentadecane: A 15-membered ring with similar coordination properties but different ring size and flexibility.
1,5,9,13-tetraazacyclohexadecane: A 16-membered ring with additional nitrogen atoms, offering different coordination environments.
1,4,8,11-tetramethyl-1,4,8,11-tetrathis compound: A methyl-substituted derivative with altered chemical properties and reactivity.
This compound is unique due to its specific ring size and the arrangement of nitrogen atoms, which provide optimal coordination sites for metal ions and make it highly effective in forming stable complexes.
Propiedades
Número CAS |
295-18-1 |
|---|---|
Fórmula molecular |
C13H27N |
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
azacyclotetradecane |
InChI |
InChI=1S/C13H27N/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h14H,1-13H2 |
Clave InChI |
OPIYXDLVKKNYRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCNCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
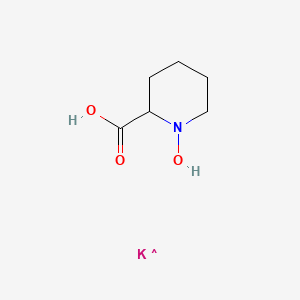
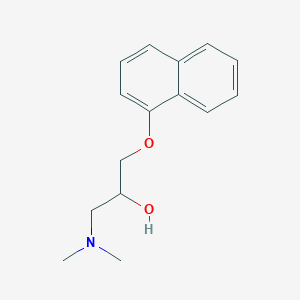

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
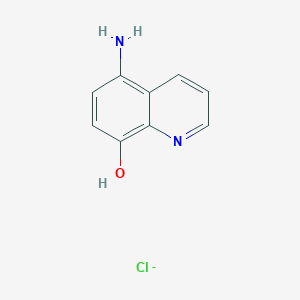
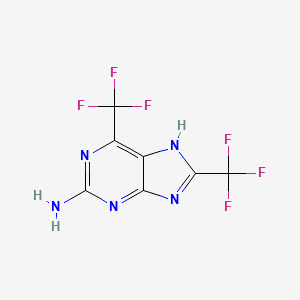
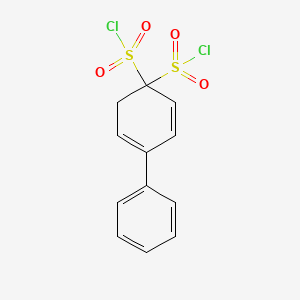
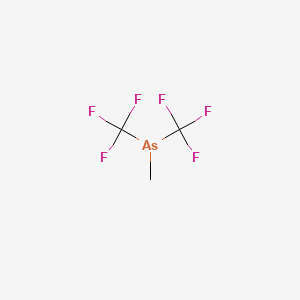
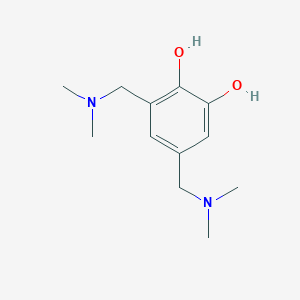
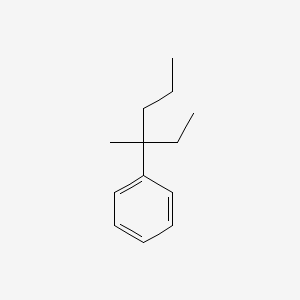

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
